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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyridine

Cat. No.: B3180920 Get Quote

Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyridine, a

key heterocyclic building block in medicinal chemistry and materials science. The document

details the compound's nomenclature, physicochemical properties, and provides an in-depth,

field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction.

Furthermore, it outlines the analytical techniques for structural elucidation, including ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) spectroscopy. The guide discusses the significance of the

2-arylpyridine scaffold in drug development, highlighting its role as a versatile pharmacophore.

This document is intended for researchers, chemists, and drug development professionals

seeking a practical and scientifically grounded resource on this important chemical entity.

Nomenclature and Chemical Identity
The compound of interest is systematically identified according to IUPAC nomenclature and

other standard chemical identifiers.

IUPAC Name: 2-(3-methoxyphenyl)pyridine[1].

This name is derived from a pyridine ring substituted at the 2-position with a 3-methoxyphenyl

group. The numbering of the pyridine ring starts from the nitrogen atom (position 1), and the

phenyl ring is numbered starting from the carbon atom attached to the pyridine ring.
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Chemical Identifiers: A comprehensive list of identifiers is crucial for unambiguous database

searching and material procurement.

Identifier Value Source

CAS Number 38933-40-7 (representative) PubChem[1]

PubChem CID 2759715 PubChem[1]

Molecular Formula C₁₂H₁₁NO PubChem[1]

Molecular Weight 185.22 g/mol PubChem[1]

InChIKey
SDVYSLSOAMJTPL-

UHFFFAOYSA-N
PubChem[1]

Canonical SMILES
COC1=CC=CC(=C1)C2=CC=

CC=N2
PubChem[1]

Physicochemical Properties
Understanding the physicochemical properties of 2-(3-Methoxyphenyl)pyridine is essential for

its handling, reaction setup, and purification.
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Property Value Notes

Appearance Solid (predicted)
Commercial sources typically

supply it as a solid.

Boiling Point High (estimated)
Due to its aromatic nature and

molecular weight.[2]

Solubility
Low in water; Soluble in

organic solvents

The molecule is largely

hydrophobic due to the two

aromatic rings. It exhibits good

solubility in solvents like

dichloromethane, ethanol, and

dioxane.[2][3]

pKa
~5 (estimated for pyridine

moiety)

The nitrogen on the pyridine

ring is basic, with a pKa similar

to pyridine itself.[2]

XLogP3 2.6

This value indicates a

moderate degree of

lipophilicity, a key parameter in

drug design.[1]

Synthesis and Manufacturing: A Validated Protocol
The formation of the C-C bond between the pyridine and phenyl rings is most commonly and

efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-

Miyaura reaction being a method of choice for its high functional group tolerance and generally

high yields.[4][5]

Recommended Synthetic Route: Suzuki-Miyaura Cross-
Coupling
This protocol describes the coupling of a pyridine electrophile (2-chloropyridine or 2-

bromopyridine) with a phenyl nucleophile (3-methoxyphenylboronic acid). The choice of a

chloro- or bromo-pyridine affects reactivity, with bromides typically being more reactive but

chlorides offering a lower-cost alternative.
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Reaction Scheme: 2-Halopyridine + 3-Methoxyphenylboronic acid ---(Pd Catalyst, Base,

Solvent)--> 2-(3-Methoxyphenyl)pyridine

Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Each component's

role is critical for the reaction's success.

Materials:

2-Bromopyridine (1.0 equiv)

3-Methoxyphenylboronic acid (1.2 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

1,4-Dioxane (Anhydrous)

Water (Degassed)

Step-by-Step Methodology:

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and

condenser, add 2-bromopyridine (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and

Pd(dppf)Cl₂ (0.03 equiv).

Expert Insight: The use of a dppf ligand on the palladium catalyst provides stability and

promotes the high catalytic activity necessary for coupling an electron-deficient pyridine

ring.[4]

Inerting the Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen)

three times. This is a critical step to prevent the oxidation of the palladium catalyst and

phosphine ligands, which would deactivate the catalytic system.

Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by a degassed aqueous

solution of sodium carbonate (e.g., 2M solution). The typical solvent ratio is 4:1
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dioxane/water.

Expert Insight: The aqueous base is essential for the transmetalation step of the Suzuki

catalytic cycle. Dioxane is an excellent solvent for solubilizing both the organic reactants

and the palladium complex.[6]

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-100 °C) and stir

vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Extraction: Upon completion, cool the mixture to room temperature. Dilute with

ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and

brine.

Trustworthiness: This washing procedure removes the inorganic base, salts, and residual

boronic acid, ensuring a cleaner crude product for purification.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude residue by column

chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(3-
Methoxyphenyl)pyridine as a pure solid.

Synthesis Workflow Diagram
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Reactants & Catalyst

Process

Workup & Purification

2-Bromopyridine

1. Combine in Schlenk Flask
2. Purge with Argon

3-Methoxyphenylboronic Acid Pd(dppf)Cl₂ Catalyst Aq. Na₂CO₃

3. Add Dioxane/Water
4. Reflux @ 90°C, 12h

5. Quench & Extract
with Ethyl Acetate

6. Silica Gel Chromatography

Pure 2-(3-Methoxyphenyl)pyridine

Click to download full resolution via product page

Caption: Suzuki-Miyaura synthesis workflow for 2-(3-Methoxyphenyl)pyridine.

Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure is achieved through a combination of spectroscopic

methods. The data presented here are representative values sourced from peer-reviewed

literature.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for each

aromatic proton and the methoxy group.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.71 – 8.66 m 1H H6 (Pyridine)

7.76 – 7.67 m 2H H3, H4 (Pyridine)

7.59 dd 1H H2' (Phenyl)

7.56 – 7.51 m 1H H5 (Pyridine)

7.37 t 1H H5' (Phenyl)

7.24 – 7.18 m 1H H6' (Phenyl)

6.97 m 1H H4' (Phenyl)

3.88 s 3H -OCH₃

Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes

singlet. Primed numbers (') refer to the phenyl ring.

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon

environments.
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Chemical Shift (δ, ppm) Assignment

160.0 C3' (Phenyl, attached to OCH₃)

157.1 C2 (Pyridine, attached to Phenyl)

149.5 C6 (Pyridine)

140.8 C1' (Phenyl, attached to Pyridine)

136.7 C4 (Pyridine)

129.7 C5' (Phenyl)

122.2 C5 (Pyridine)

120.7 C3 (Pyridine)

119.2 C6' (Phenyl)

115.0 C4' (Phenyl)

111.9 C2' (Phenyl)

55.3 -OCH₃

Causality: The downfield shift of the pyridine carbons (e.g., C2, C6) is due to the electron-

withdrawing effect of the nitrogen atom. The methoxy group's carbon resonates at a

characteristic ~55 ppm.[7]

Applications in Drug Development and Medicinal
Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of

FDA-approved drugs.[8][9] Its ability to act as a hydrogen bond acceptor, its water solubility,

and its capacity for diverse functionalization make it a valuable component in drug design.[9]

The 2-arylpyridine moiety, specifically, serves as a rigid linker that can orient functional groups

in a precise three-dimensional arrangement to interact with biological targets like enzymes and

receptors. 2-(3-Methoxyphenyl)pyridine is a precursor to more complex molecules, where the
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methoxy group can be retained for its electronic properties or demethylated to a phenol for

further derivatization or to act as a hydrogen bond donor.

For instance, substituted biaryl pyridine structures are found in molecules targeting a range of

diseases, including cancer and inflammatory disorders.[8] The specific 3-methoxy substitution

pattern can influence the molecule's conformation and metabolic stability, making it a strategic

choice during lead optimization. The herbicide Halauxifen, for example, contains a complex 3-

methoxyphenyl-pyridine core structure, demonstrating the utility of this scaffold in

agrochemicals as well.[10]

Safety and Handling
2-(3-Methoxyphenyl)pyridine should be handled in a well-ventilated fume hood. Standard

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for

specific handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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